molecular formula C18H14O6 B11989758 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one

Cat. No.: B11989758
M. Wt: 326.3 g/mol
InChI Key: DJXHMHZLUGAFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzodioxin ring fused to a chromenone structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-yl aldehyde with 4-hydroxy-7-methoxy-2H-chromen-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenones, chromanols, and quinones, each with distinct chemical and biological properties .

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin moiety and exhibit similar chemical reactivity.

    Chromen-2-one derivatives: Compounds with the chromenone structure, such as coumarins, have comparable biological activities.

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one is unique due to the combination of the benzodioxin and chromenone structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxychromen-2-one

InChI

InChI=1S/C18H14O6/c1-21-11-3-4-12-14(9-11)24-18(20)16(17(12)19)10-2-5-13-15(8-10)23-7-6-22-13/h2-5,8-9,19H,6-7H2,1H3

InChI Key

DJXHMHZLUGAFSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCCO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.